molecular formula C17H13ClN2O2 B11954257 5-Chloro-8-quinolyl N-(P-tolyl)carbamate CAS No. 21617-07-2

5-Chloro-8-quinolyl N-(P-tolyl)carbamate

Cat. No.: B11954257
CAS No.: 21617-07-2
M. Wt: 312.7 g/mol
InChI Key: PIANLLYMKDCJRB-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolyl N-(P-tolyl)carbamate is a chemical compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.758 g/mol . It is known for its unique structure, which combines a quinoline ring with a carbamate group, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolyl N-(P-tolyl)carbamate typically involves the reaction of 5-chloro-8-hydroxyquinoline with p-tolyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolyl N-(P-tolyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as substituted quinolines.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: Corresponding amine and carboxylic acid.

Scientific Research Applications

5-Chloro-8-quinolyl N-(P-tolyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl N-(P-tolyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-8-quinolyl N-(O-tolyl)carbamate
  • 5-Chloro-8-quinolyl N-(M-tolyl)carbamate
  • 5-Chloro-8-quinolyl N-(2,4-xylyl)carbamate
  • 5-Chloro-8-quinolyl N-(2-chlorophenyl)carbamate
  • 5-Chloro-8-quinolyl N-(2,3-dichlorophenyl)carbamate

Uniqueness

5-Chloro-8-quinolyl N-(P-tolyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

21617-07-2

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-(4-methylphenyl)carbamate

InChI

InChI=1S/C17H13ClN2O2/c1-11-4-6-12(7-5-11)20-17(21)22-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3,(H,20,21)

InChI Key

PIANLLYMKDCJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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